2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol
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Overview
Description
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H34O9. It is a type of polyethylene glycol derivative, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl-containing compound. The reaction is usually carried out under controlled conditions, with the presence of a catalyst like potassium hydroxide to facilitate the polymerization process .
Industrial Production Methods: On an industrial scale, the production of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol involves the use of large reactors where ethylene oxide is added to the initiator in a continuous or batch process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired molecular weight and distribution of the product .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or azides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or sodium azide are employed for substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethers.
Substitution: Formation of halides or azides
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol largely depends on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and terminal hydroxyl group allow it to form stable complexes with other molecules, enhancing their solubility and stability .
Comparison with Similar Compounds
- 23-Azido-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Amino-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 23-Bromo-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness: 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring solubility in both water and organic solvents .
Properties
CAS No. |
4435-25-0 |
---|---|
Molecular Formula |
C16H34O8 |
Molecular Weight |
354.44 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17/h17H,2-16H2,1H3 |
InChI Key |
PJWQOENWHPEPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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